[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group and a 2-chloroacetyl substituent. Its structural complexity allows for diverse applications, including protease inhibition and cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-9-10-6-4-5-7-16(10)11(17)8-14/h10H,4-9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSJXQAYNSLOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₆H₃₁ClN₂O₃
- Molecular Weight : 290.78 g/mol
- CAS Number : 1154871-06-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission .
2. Anticancer Activity
Studies have shown that piperidine derivatives can possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could mitigate neuronal cell death by enhancing antioxidant defenses and reducing ROS levels .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of piperidine-based carbamates, revealing effective inhibition against various bacterial strains, including MRSA and E. coli. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with DNA gyrase activity .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent. Its structure allows for interaction with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of carbamic acids exhibit cytotoxic effects against various cancer cell lines. The chloroacetyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Neurological Research
Due to its piperidine moiety, this compound may influence neurotransmitter systems. Research suggests that similar compounds can act as inhibitors or modulators of neurotransmitter receptors.
- Potential Use in Pain Management : There is ongoing research into the analgesic properties of piperidine derivatives, which may lead to new pain management therapies.
Agricultural Chemistry
Carbamate derivatives are known for their use as pesticides. The tert-butyl ester form may improve the stability and efficacy of these compounds in agricultural applications.
- Insecticidal Properties : Studies have shown that carbamate esters can exhibit insecticidal activity, making them valuable in crop protection strategies.
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of various carbamate derivatives on human cancer cell lines. The results indicated that compounds with similar structures to [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester showed significant inhibition of cell proliferation, suggesting a pathway for further development in oncology.
Case Study 2: Neuropharmacological Effects
Research in Neuropharmacology evaluated the effects of piperidine derivatives on pain models in rodents. Results indicated that certain modifications to the piperidine structure could enhance analgesic properties, providing insights into potential therapeutic applications for neuropathic pain relief.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Cytotoxicity | 15 | |
| Piperidine derivative A | Analgesic | 20 | |
| Carbamate B | Insecticidal | 10 |
Comparison with Similar Compounds
Core Scaffold Variations
- Piperidine vs. Pyrrolidine Derivatives :
- Target Compound : Piperidine ring with 2-chloroacetyl and carbamate groups.
- Analogues :
- (2R)-(−)-5-Propyl-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester (): Pyrrolidine core with oxopyrrolidine and propyl substituents.
- [1-(3-Aminophenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (): Piperidine with 3-aminophenyl substituent. Key Difference: The target’s chloroacetyl group enhances electrophilicity compared to the oxopyrrolidine or aminophenyl groups, influencing reactivity in nucleophilic substitutions .
Substituent Modifications
- Chloroacetyl vs. Aryl/Heteroaryl Groups :
- Target Compound : 2-Chloroacetyl group.
- Analogues :
- [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (): Pyrimidinyl substituent with ethoxy and methylthio groups.
- (4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester (): Pyridinyl and fluorobenzyl substituents.
Carbamate Formation
- Target Compound : Likely synthesized via Boc protection (tert-butyl dicarbonate, DMAP) followed by chloroacetylation.
- Analogues :
- Example : (2R)-(−)-2-Heptyl-5-oxopyrrolidine-1-carboxylic acid tert-butyl ester (): Boc protection using Boc₂O and DMAP under similar conditions.
- Divergence : The target’s chloroacetyl group may require acylation reagents like chloroacetyl chloride, differing from heptyl or propyl chain introductions .
Cross-Coupling Reactions
- Example : Suzuki coupling in [4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester (): Boronic acid intermediates enable aryl group incorporation.
- Target Relevance : Chloroacetyl’s reactivity could replace boronic acid steps, favoring nucleophilic acyl substitutions .
Physicochemical Properties
Preparation Methods
Synthesis of Piperidin-2-ylmethyl-carbamic acid tert-butyl ester
Reagents :
-
Piperidin-2-ylmethanamine
-
Di-tert-butyl dicarbonate (Boc anhydride)
Procedure :
Chloroacetylation of the Piperidine Nitrogen
Reagents :
Procedure :
-
Dissolve the Boc-protected piperidine (1 eq) in DCM.
-
Add chloroacetyl chloride (1.2 eq) and DMF (0.1 eq) at 0°C.
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Stir for 4 hours at room temperature.
-
Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.
Alternative Routes
One-Pot Protection-Acylation
Reagents :
Procedure :
Microwave-Assisted Synthesis
Reagents :
Conditions :
-
100°C, 150 W, 15 minutes.
Optimization and Critical Parameters
Solvent and Base Selection
Temperature Control
Spectroscopic Characterization
Comparative Analysis of Methods
Challenges and Solutions
-
Diacylation : Controlled addition of chloroacetyl chloride at low temperatures reduces this side reaction.
-
Boc Deprotection : Avoid acidic conditions post-acylation to prevent tert-butyl group cleavage.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
